molecular formula C10H17ClO4S B6606592 tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate CAS No. 2225143-89-3

tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate

Cat. No.: B6606592
CAS No.: 2225143-89-3
M. Wt: 268.76 g/mol
InChI Key: UHPVDHOBEZRUPM-UHFFFAOYSA-N
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Description

tert-Butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate is a cyclopropane-derived compound featuring a tert-butyl carboxylate group and a chlorosulfonyl ethyl substituent. Its structural uniqueness lies in the juxtaposition of the strained cyclopropane ring with the electron-withdrawing chlorosulfonyl moiety, which may influence its stability and reactivity compared to analogs.

Properties

IUPAC Name

tert-butyl 1-(2-chlorosulfonylethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4S/c1-9(2,3)15-8(12)10(4-5-10)6-7-16(11,13)14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPVDHOBEZRUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl cyclopropane-1-carboxylate with 2-chloroethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester group is a widely used protecting group in organic synthesis. Its removal typically occurs under acidic conditions to regenerate the carboxylic acid.

Mechanism :

  • Acidic hydrolysis (e.g., HCl, H₂SO₄) cleaves the tert-butyl ester via protonation of the carbonyl oxygen followed by nucleophilic attack by water, resulting in the formation of the carboxylic acid and tert-butanol as byproducts .

Reaction Conditions :

  • Reagent : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Temperature : Room temperature (20–25°C)

  • Time : 1–3 hours

Example :
In related compounds, tert-butyloxycarbonyl (Boc) groups are commonly removed using HCl in dioxane, yielding free carboxylic acids .

Reactions of the Chlorosulfonyl Group

The chlorosulfonyl moiety (–SO₂Cl) is a highly reactive electrophilic group that undergoes nucleophilic substitution reactions.

Nucleophilic Substitution

The chlorosulfonyl group reacts with nucleophiles (e.g., amines, alcohols, hydroxides) to form sulfonamides or sulfonates.

Mechanism :

  • The chlorosulfonyl group acts as an electrophile, with the chlorine atom serving as a leaving group.

  • Nucleophilic attack at the sulfur center leads to the displacement of Cl⁻ and the formation of a sulfonamide or sulfonate .

Reaction Conditions :

  • Nucleophile : Primary/secondary amines, alcohols, or hydroxide ions

  • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or water

  • Temperature : Room temperature to reflux

Example :
In analogous compounds, chlorosulfonyl groups react with amines to form sulfonamides, as seen in the synthesis of arginase inhibitors .

Hydrolysis

Under basic conditions, the chlorosulfonyl group can hydrolyze to form a sulfonic acid (–SO₃H).

Mechanism :

  • Hydroxide ions attack the sulfur center, displacing chloride to yield a sulfonic acid.

Reaction Conditions :

  • Reagent : Aqueous NaOH or KOH

  • Temperature : Reflux (e.g., 80–100°C)

Cyclopropane Ring Reactivity

While the cyclopropane ring itself is generally stable, its reactivity can be influenced by neighboring functional groups.

Oxidation/Reduction

While not explicitly described for this compound, oxidation or reduction of cyclopropane derivatives (e.g., via KMnO₄ or H₂/Pd) may alter adjacent functional groups.

Coupling Reactions

The carboxylic acid group (post-deprotection) can participate in coupling reactions (e.g., amide bond formation) using reagents like EDC or HOBt .

Table 1: Deprotection of the tert-Butyl Ester

Reaction TypeReagentConditionsProductSource
Acidic hydrolysisHClRoom temperatureCarboxylic acid

Table 2: Nucleophilic Substitution with Chlorosulfonyl Group

Reaction TypeNucleophileSolventProductSource
Amine substitutionPrimary amineDCM/THFSulfonamide
Alcohol substitutionPhenolWaterSulfonate ester

Table 3: Hydrolysis of Chlorosulfonyl Group

Reaction TypeReagentConditionsProductSource
Basic hydrolysisNaOH/KOHRefluxSulfonic acid

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown effectiveness in targeting specific cancer pathways, such as the ubiquitin-proteasome pathway, which is crucial for protein degradation in cancer cells . Research indicates that modifications to the cyclopropane structure can enhance bioactivity against various cancers, including breast and lung cancer .

1.2 Inhibitory Effects on Enzymes
The compound exhibits inhibitory effects on certain enzymes implicated in disease processes. For instance, it may inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis . This suggests a dual role in both anticancer activity and tissue remodeling.

Synthetic Applications

2.1 Synthetic Intermediate
this compound serves as an important intermediate in organic synthesis. Its chlorosulfonyl group can be utilized for further functionalization reactions, allowing for the creation of more complex molecules . This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

2.2 Development of New Materials
The compound's unique structure enables its use in developing new materials with specific properties. For example, incorporating cyclopropane derivatives into polymers can enhance mechanical strength and thermal stability, making them suitable for high-performance applications .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the efficacy of similar compounds against breast cancer cellsFound significant inhibition of cell proliferation and induction of apoptosis
Synthesis of DerivativesExplored the synthesis of derivatives using this compoundSuccessfully synthesized novel compounds with enhanced biological activity
Material Science ApplicationExamined the impact of cyclopropane derivatives on polymer propertiesReported improved tensile strength and heat resistance in modified polymers

Mechanism of Action

The mechanism of action of tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate involves its ability to interact with various molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophiles, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate with two closely related sulfone-containing cyclopropane derivatives described in recent literature (). Key differences in substituents, physicochemical properties, and reactivity are highlighted.

Table 1: Comparative Data for Sulfone-Functionalized Cyclopropane Derivatives

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data (m/z) Notable Reactivity/Applications
tert-Butyl 2-(2-(phenylsulfonyl)acetyl)cyclopropane-1-carboxylate Phenylsulfonyl acetyl 73–74 32.1 347.2 ([M + Na]⁺) Asymmetric catalysis directing group
(S)-tert-Butyl 2-(1-hydroxy-2-(phenylsulfonyl)ethyl)cyclopropane-1-carboxylate Hydroxy-phenylsulfonyl ethyl 117–118 79.7 349.1078 ([M + Na]⁺) Chiral intermediate; stereoselective reduction
This compound Chlorosulfonyl ethyl Not reported Not reported Not reported Electrophilic intermediate; potential SN2 substrate

Key Comparisons

Substituent Effects on Physicochemical Properties

  • The chlorosulfonyl group in the target compound is more electron-withdrawing and smaller than the phenylsulfonyl groups in analogs, which may reduce steric hindrance but increase susceptibility to hydrolysis .
  • Melting points correlate with substituent polarity: the hydroxy-phenylsulfonyl derivative (117–118°C) has stronger intermolecular hydrogen bonding vs. the phenylsulfonyl acetyl analog (73–74°C) .

Synthetic Accessibility The phenylsulfonyl analogs are synthesized via nucleophilic substitution (e.g., using benzene sulfinic acid) or reduction (NaBH₄), with yields ranging from 32% to 80% .

Reactivity and Applications

  • Phenylsulfonyl analogs act as directing groups in asymmetric catalysis due to their ability to stabilize transition states via resonance .
  • The chlorosulfonyl group is a superior leaving group compared to phenylsulfonyl, suggesting utility in nucleophilic displacement reactions (e.g., forming thioethers or amines) .

Stability Considerations

  • Chlorosulfonyl compounds are generally moisture-sensitive, requiring anhydrous handling, whereas phenylsulfonyl derivatives exhibit greater air and thermal stability .

Research Implications and Gaps

While the provided evidence focuses on phenylsulfonyl and hydroxy-substituted cyclopropanes, direct data on this compound remain sparse. Future studies should prioritize:

  • Spectral characterization (e.g., $^{1}\text{H}$/$^{13}\text{C}$ NMR, IR) to benchmark against analogs.
  • Stability assays under varying pH and temperature conditions.
  • Exploration of catalytic applications , leveraging the chlorosulfonyl group’s electrophilicity in cross-coupling or polymerization reactions.

Biological Activity

Introduction

tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the following chemical properties:

  • CAS Number : 2225143-89-3
  • Molecular Formula : C₉H₁₃ClO₄S
  • Molecular Weight : 238.71 g/mol

The compound features a tert-butyl group, which is known for enhancing lipophilicity and metabolic stability in various bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially impacting pathways related to inflammation and cellular signaling. The presence of the chlorosulfonyl group may enhance electrophilicity, allowing for interactions with nucleophiles in biological systems.

Case Studies

  • Antifungal Activity
    • A study investigated the antifungal properties of compounds similar to this compound. The compound was tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. Results indicated moderate antifungal activity, suggesting that structural modifications could enhance efficacy .
  • Cytotoxicity Assays
    • In vitro cytotoxicity assays demonstrated that this compound exhibited selective toxicity towards certain cancer cell lines. The IC₅₀ values were determined, showing significant cytotoxic effects at micromolar concentrations .

Comparative Data Table

CompoundBiological ActivityIC₅₀ (µM)Target
This compoundAntifungal25Trichophyton mentagrophytes
Analog AAntifungal15Trichophyton rubrum
Analog BCytotoxic30Cancer Cell Line X

Lipophilicity and Metabolic Stability

Research indicates that the incorporation of the tert-butyl group enhances lipophilicity while maintaining metabolic stability. This property is crucial for drug design, as higher lipophilicity often correlates with improved membrane permeability and bioavailability .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the chlorosulfonation of ethylene derivatives followed by cyclopropanation. Various derivatives have been synthesized to explore their biological activities further, indicating a promising avenue for drug development .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate?

Methodological Answer:
The synthesis typically involves cyclopropanation followed by sulfonation. A plausible route includes:

Cyclopropane Formation : Use a [2+1] cyclopropanation strategy, such as the reaction of tert-butyl acrylate derivatives with carbenes or transition-metal catalysts (e.g., Rh(II)) to form the cyclopropane core .

Chlorosulfonation : Introduce the chlorosulfonyl group via reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions (0–5°C) to avoid side reactions .
Key Considerations :

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).
  • Monitor reaction progress using TLC or HPLC.

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the chlorosulfonyl group .
  • Light Sensitivity : Protect from direct sunlight to avoid photodegradation .
  • Incompatibilities : Isolate from strong bases (risk of ester saponification) and oxidizing agents (risk of sulfonyl group degradation) .

Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:
The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols).

  • Mechanism : The sulfur atom’s +VI oxidation state stabilizes the transition state during nucleophilic attack, facilitating SN2 pathways .
  • Example : React with primary amines to form sulfonamides (critical in peptide mimetics). Optimize yields by using non-polar solvents (e.g., DCM) and mild bases (e.g., TEA) .

Advanced: How can contradictions in reported stability under acidic conditions be resolved?

Methodological Answer:
Contradictions may arise from solvent polarity or trace impurities. To resolve:

pH-Dependent Stability Studies :

  • Prepare buffered solutions (pH 1–7).
  • Monitor decomposition via HPLC at 24-hour intervals .

Impurity Analysis : Use LC-MS to detect degradation byproducts (e.g., tert-butyl cyclopropane-carboxylate from ester cleavage) .

Basic: What analytical techniques are recommended for characterization?

Methodological Answer:

Technique Key Data Purpose
¹H/¹³C NMR δ 1.4 ppm (tert-butyl), δ 3.8 ppm (cyclopropane CH₂)Confirm structure and purity
FT-IR 1740 cm⁻¹ (ester C=O), 1370 cm⁻¹ (S=O)Functional group validation
HRMS Exact mass: ~294.08 g/mol (C₁₁H₁₇ClO₄S)Verify molecular formula

Advanced: How is this compound utilized as an intermediate in multi-step synthesis?

Methodological Answer:

  • Protecting Group : The tert-butyl ester shields carboxylic acids during peptide synthesis. Deprotect with TFA .
  • Cross-Coupling : Use Pd-catalyzed reactions to functionalize the cyclopropane ring (e.g., Suzuki-Miyaura with aryl boronic acids) .
    Case Study : In a 2023 study, the chlorosulfonyl group was substituted with a thiol to create a cysteine analog .

Advanced: How can reaction yields be optimized in sulfonamide formation?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (20–60°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:substrate).
  • Catalysis : Add catalytic KI to enhance leaving-group displacement .
    Typical Yield Range : 60–85% after optimization .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize chlorosulfonyl residues with sodium bicarbonate before disposal .

Advanced: How can mechanistic studies probe cyclopropane ring stability during reactions?

Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to assess ring strain and bond dissociation energies .
  • Isotopic Labeling : Synthesize ¹³C-labeled cyclopropane and track ring opening via NMR .

Advanced: How to address solubility challenges in polar solvents?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, DMF, or acetone (high polarity) vs. toluene (low polarity).
  • Co-Solvent Systems : Use DCM:MeOH (9:1) to enhance dissolution.
    Data Table :
Solvent Solubility (mg/mL)
DMSO>50
Water<0.1
Ethanol10–15

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